molecular formula C16H14BrClN2O2 B5304512 N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)propanohydrazide

N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)propanohydrazide

Cat. No. B5304512
M. Wt: 381.6 g/mol
InChI Key: QWTZTHRUITVIJY-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)propanohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method that involves the use of certain chemicals and reagents. The aim of

Mechanism of Action

The mechanism of action of N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)propanohydrazide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)propanohydrazide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro. It has also been found to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)propanohydrazide is its potential as a therapeutic agent for various diseases. It has also been found to be relatively stable and easy to synthesize. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)propanohydrazide. One of the areas of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to investigate its mechanism of action and to optimize its synthesis and formulation. Another area of future research is the development of new derivatives of this compound with improved properties and efficacy. Additionally, the use of N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)propanohydrazide in combination with other drugs or therapies could also be explored.

Synthesis Methods

The synthesis of N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)propanohydrazide involves the reaction between 3-bromobenzaldehyde and 2-(4-chlorophenoxy)propanohydrazide in the presence of a base catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization. The yield of the product can be improved by optimizing the reaction conditions such as temperature, concentration, and reaction time.

Scientific Research Applications

N'-(3-bromobenzylidene)-2-(4-chlorophenoxy)propanohydrazide has several potential applications in scientific research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been investigated for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as arthritis and cardiovascular diseases.

properties

IUPAC Name

N-[(Z)-(3-bromophenyl)methylideneamino]-2-(4-chlorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O2/c1-11(22-15-7-5-14(18)6-8-15)16(21)20-19-10-12-3-2-4-13(17)9-12/h2-11H,1H3,(H,20,21)/b19-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTZTHRUITVIJY-GRSHGNNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC(=CC=C1)Br)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C\C1=CC(=CC=C1)Br)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-(3-bromophenyl)methylideneamino]-2-(4-chlorophenoxy)propanamide

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